molecular formula C26H20BrN3O2 B4177250 7-bromo-N-naphthalen-2-yl-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide

7-bromo-N-naphthalen-2-yl-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide

Cat. No.: B4177250
M. Wt: 486.4 g/mol
InChI Key: MIXFKPPEEQSCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-N-naphthalen-2-yl-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-naphthalen-2-yl-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-naphthylamine with a suitable benzodiazepine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and high yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-naphthalen-2-yl-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Halogen atoms like bromine can be substituted with other groups, altering the compound’s characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

7-bromo-N-naphthalen-2-yl-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-bromo-N-naphthalen-2-yl-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its sedative and anxiolytic effects. The exact pathways and molecular interactions are still under investigation, but they are believed to involve changes in ion channel activity and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its use in treating anxiety disorders.

    Clonazepam: Used for its anticonvulsant properties.

Uniqueness

What sets 7-bromo-N-naphthalen-2-yl-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide apart is its unique structural features, such as the bromine and naphthyl groups, which may confer distinct pharmacological properties and reactivity compared to other benzodiazepines.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential insights into new therapeutic applications and chemical reactivity.

Properties

IUPAC Name

7-bromo-N-naphthalen-2-yl-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3O2/c27-20-11-13-23-22(15-20)25(18-7-2-1-3-8-18)30(16-24(31)29-23)26(32)28-21-12-10-17-6-4-5-9-19(17)14-21/h1-15,25H,16H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXFKPPEEQSCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)NC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-bromo-N-naphthalen-2-yl-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide
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7-bromo-N-naphthalen-2-yl-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide

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